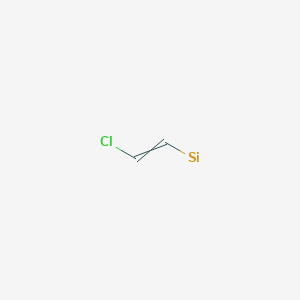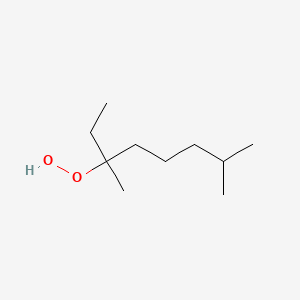
3,7-Dimethyloctane-3-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloctane-3-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3,7-dimethyloctane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctane-3-peroxol typically involves the reaction of 3,7-dimethyloctanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-5°C to prevent decomposition of the peroxide.
Catalyst: Sulfuric acid or phosphoric acid.
Solvent: Water or an organic solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of stabilizers is also common to prevent premature decomposition during storage and handling.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctane-3-peroxol undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: The peroxide bond (-O-O-) can break down, releasing free radicals.
Substitution: The peroxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: Often carried out in the presence of transition metal catalysts like iron or copper salts.
Decomposition Reactions: Can be induced by heat or light, often in the presence of radical initiators.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Decomposition: Free radicals, which can further react to form various organic compounds.
Substitution: New organic peroxides or other functionalized organic molecules.
Scientific Research Applications
3,7-Dimethyloctane-3-peroxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create polymers and copolymers.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to release active oxygen species.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctane-3-peroxol involves the generation of free radicals upon decomposition of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Polymerization: Initiation of polymer chains by free radicals.
Oxidative Stress: Interaction with cellular components leading to oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloctane: A hydrocarbon with a similar backbone but lacking the peroxide group.
3,7-Dimethyloctanol: An alcohol derivative of 3,7-dimethyloctane.
3,7-Dimethyloctan-1-ol: Another alcohol with a similar structure.
Uniqueness
3,7-Dimethyloctane-3-peroxol is unique due to its peroxide functional group, which imparts significant reactivity and makes it useful in various oxidative and polymerization processes. Its ability to generate free radicals upon decomposition sets it apart from its non-peroxide analogs.
Properties
CAS No. |
133094-22-1 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
6-hydroperoxy-2,6-dimethyloctane |
InChI |
InChI=1S/C10H22O2/c1-5-10(4,12-11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 |
InChI Key |
CDJXVDFHMIIAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


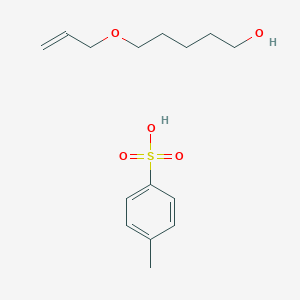
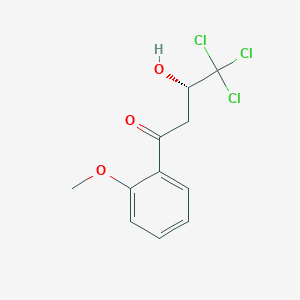


![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
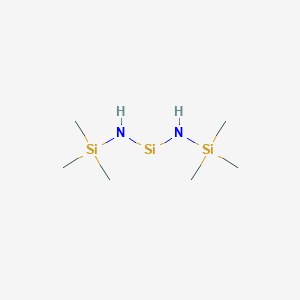
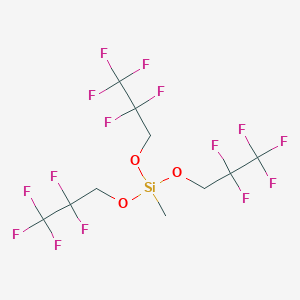
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
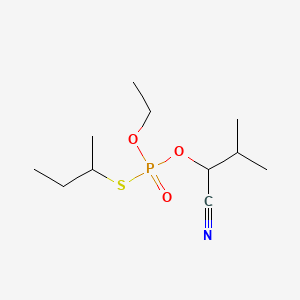
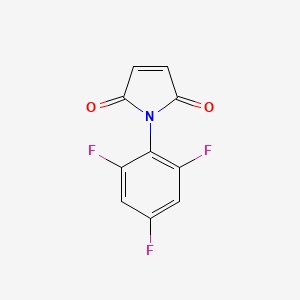
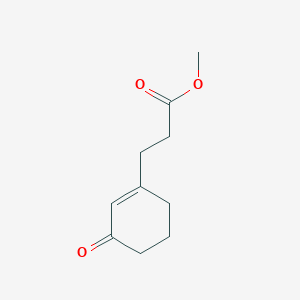
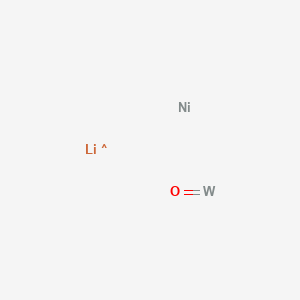
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
